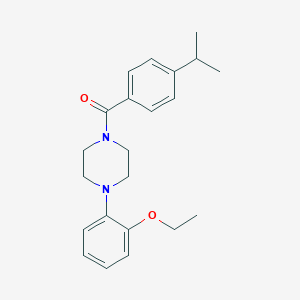
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide, also known as FK-866, is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes. FK-866 has been found to have promising applications in scientific research, particularly in cancer and aging studies.
Mecanismo De Acción
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide exerts its pharmacological effects by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is a coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide depletes intracellular NAD+ levels, leading to energy depletion and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been shown to have potent anti-tumor effects in various cancer models, including breast, lung, and pancreatic cancer. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapeutic agents and radiation therapy. N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has also been investigated for its potential anti-aging effects, as NAD+ levels decline with age and are implicated in various age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide is its potent and selective inhibition of NAMPT, which makes it a valuable tool for studying the role of NAD+ in various cellular processes. However, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has some limitations, including its poor solubility and stability, which can affect its bioavailability and activity. Additionally, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been found to induce toxicity in some normal cells, which may limit its therapeutic potential.
Direcciones Futuras
For N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide research include investigating its potential applications in combination with other cancer therapies, identifying biomarkers for patient selection, and developing more potent and selective NAMPT inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide's anti-aging effects and to explore its potential therapeutic applications in age-related diseases.
Métodos De Síntesis
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 2,2,5,7-tetramethyl-1-indanone to form an intermediate, which is then converted to N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide through a series of reactions involving carboxylation, amidation, and oxidation.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been found to selectively induce apoptosis in cancer cells by depleting intracellular NAD+ levels, which are essential for cell survival. N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has also been shown to enhance the efficacy of chemotherapeutic agents and radiation therapy in preclinical cancer models. Additionally, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been investigated for its potential anti-aging effects, as NAD+ levels decline with age and are implicated in various age-related diseases.
Propiedades
Nombre del producto |
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide |
|---|---|
Fórmula molecular |
C20H20FNO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide |
InChI |
InChI=1S/C20H20FNO2/c1-11-8-12(2)17(15-10-20(3,4)18(23)16(11)15)19(24)22-14-7-5-6-13(21)9-14/h5-9H,10H2,1-4H3,(H,22,24) |
Clave InChI |
HVLGVAVJVVCDCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)NC3=CC(=CC=C3)F)C |
SMILES canónico |
CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)NC3=CC(=CC=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)